molecular formula C20H17ClN2O2S2 B2899415 N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 953954-95-5

N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2899415
CAS No.: 953954-95-5
M. Wt: 416.94
InChI Key: RELSCKDVRHHGII-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a thiazole core, a heterocyclic ring known for its prevalence in pharmaceuticals and its diverse biological activities . The structure is further elaborated with a (4-chlorobenzyl)thio side-chain and a 4-acetylphenyl acetamide group, which are common pharmacophores intended to enhance binding affinity and selectivity towards biological targets. Research Applications and Value: The primary research value of this compound lies in its structural motifs. The thiazole ring is a versatile scaffold in medicinal chemistry, found in compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties . For instance, thiazole-containing molecules have been investigated as inhibitors of osteoclastogenesis for potential osteoporosis treatment and as key components in FDA-approved drugs for conditions like chronic myeloid leukemia and hyperuricemia . The presence of the 4-chlorobenzyl group is a frequent structural modification in drug design, often utilized to influence the molecule's lipophilicity and its interaction with hydrophobic pockets in enzymes or receptors . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a lead compound for optimizing new therapeutic agents. Handling and Safety: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S2/c1-13(24)15-4-8-17(9-5-15)22-19(25)10-18-12-27-20(23-18)26-11-14-2-6-16(21)7-3-14/h2-9,12H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELSCKDVRHHGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activities, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Compound Overview

  • Molecular Formula : C17_{17}H17_{17}ClN2_2O2_2S
  • Molecular Weight : 348.85 g/mol
  • Structural Features :
    • Acetylphenyl group
    • Thiazole ring
    • Chlorobenzyl thioether linkage

The thiazole moiety is particularly notable for its diverse biological properties, often serving as a pharmacophore in various therapeutic agents.

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its thiazole structure. Key activities include:

  • Anticancer Activity :
    • Thiazole derivatives are known for their anticancer properties. Studies indicate that compounds similar to this compound can induce apoptosis and autophagy in cancer cells, leading to cell death .
    • A related compound demonstrated high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), showing significant tumor growth reduction in vivo .
  • Antimicrobial Properties :
    • The thiazole ring has been associated with antimicrobial activity. Compounds sharing structural similarities with this compound have shown effectiveness against various bacterial strains .
  • Anticonvulsant Activity :
    • Research has highlighted the anticonvulsant properties of thiazole derivatives, indicating potential applications in treating seizure disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

Structural FeatureBiological Activity
Acetophenone moietyEnhances anticancer activity through specific cellular interactions
Thiazole ringEssential for anticancer and antimicrobial activities
Chlorobenzene thioetherPotentially increases lipophilicity and bioavailability

The presence of electron-withdrawing groups like chlorine on the phenyl ring has been shown to enhance the compound's potency against certain cancer cell lines .

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes, highlighting its accessibility for further functionalization:

  • Condensation Reactions : Involves the reaction of acetophenone derivatives with thiazole precursors.
  • Thioether Formation : Achieved by reacting chlorobenzene derivatives with thiazole-containing compounds.

Case Studies and Research Findings

Recent studies have focused on the optimization of thiazole-based compounds for enhanced biological activity:

  • In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50_{50} values lower than standard treatments like doxorubicin .
  • In Vivo Efficacy : Animal models have shown that these compounds can effectively reduce tumor sizes and improve survival rates when administered in appropriate dosages .
  • Pharmacokinetic Profiles : Studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties for similar thiazole derivatives, suggesting potential for clinical development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide. The compound has shown promising results in preclinical evaluations against various cancer cell lines.

Case Studies and Findings

  • Cell Line Studies : In vitro assays demonstrated that compounds with similar thiazole structures exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and U251 (glioblastoma). For instance, certain thiazole derivatives achieved IC50 values ranging from 10 µM to 30 µM, indicating potent activity against these cell lines .
  • Mechanism of Action : The anticancer efficacy is often attributed to the ability of thiazole compounds to induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances their activity, as seen in compounds with chlorinated phenyl groups .

Anticonvulsant Properties

Thiazole derivatives have been extensively studied for their anticonvulsant properties. The compound this compound has been evaluated for its potential to protect against seizures.

Research Insights

  • Seizure Models : In animal models, thiazole-containing compounds have shown significant anticonvulsant activity. For example, a related thiazole derivative demonstrated a median effective dose (ED50) of 18.4 mg/kg in electroshock seizure tests .
  • SAR Analysis : The SAR studies indicate that modifications to the thiazole ring can lead to increased anticonvulsant efficacy. Compounds with specific substitutions, such as electron-withdrawing groups on the phenyl ring, exhibited enhanced protective effects against seizures .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Thiazole derivatives are known for their broad-spectrum antimicrobial activities.

Findings from Studies

  • Bacterial Strains Tested : The compound has been tested against various Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics like norfloxacin. Some derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .
  • Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole vs. Thiadiazole Derivatives
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): This compound () replaces the thiazole ring with a 1,3,4-thiadiazole, introducing an additional nitrogen atom. The phenoxyacetamide side chain contrasts with the acetylphenyl group in the target compound, suggesting differences in steric bulk and polarity.
Benzothiazole Analogues
  • N-(4-Acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide :
    Replacing the thiazole ring with benzothiazole () extends aromatic conjugation, which may enhance π-π stacking interactions. However, the bulkier benzothiazole could reduce solubility compared to the simpler thiazole core in the target compound.
Oxadiazole Derivatives
  • N-(4-Acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14): Substituting the thiazole with a 1,3,4-oxadiazole ring () introduces bioisosteric effects.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound C₁₉H₁₆ClN₃O₂S₂ 441.9 Not reported Thiazole, thioether, acetyl
5j () C₂₃H₂₃ClN₄O₂S₂ 523.1 138–140 Thiadiazole, phenoxy, chloro
Compound 14 () C₂₆H₂₀BrN₅O₃S 594.4 Not reported Oxadiazole, quinoline, acetyl
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b, ) C₁₃H₁₅N₃O₂S 285.3 Not reported Thiazole, methyl, tolyl
  • Melting Points : Thiadiazole derivatives (e.g., 5j) exhibit higher melting points (138–140°C) than many thiazoles, suggesting stronger crystal lattice interactions due to increased polarity .

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s acetyl group would show a C=O stretch near 1670 cm⁻¹ (cf. 1657 cm⁻¹ in ), while the thioether C-S bond appears at ~700 cm⁻¹ .
  • ¹H NMR : The 4-acetylphenyl group’s methyl protons resonate as a singlet near δ 2.57 ppm, comparable to acetamide derivatives in .

Q & A

Basic: What are the standard synthetic protocols for preparing N-(4-acetylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide?

The synthesis typically involves multi-step routes:

  • Step 1 : Formation of the thiazole core via cyclization of 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ .
  • Step 2 : Introduction of the 4-chlorobenzylthio group via nucleophilic substitution or thiol-thiazole coupling .
  • Step 3 : Acetamide formation through acylation of the thiazole intermediate with activated acetylating agents (e.g., acetyl chloride) under inert conditions.
    Characterization is performed using NMR (¹H/¹³C), IR , and mass spectrometry to confirm structural integrity .

Advanced: How can reaction yields be optimized for the thioether linkage in this compound?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .
  • Catalysts : Use of base catalysts (e.g., K₂CO₃) or phase-transfer catalysts to facilitate thiol-thiazole coupling .
  • Temperature control : Reactions conducted at 60–80°C minimize side reactions (e.g., oxidation of thiols) .
    Comparative yield data from optimization trials should be analyzed via HPLC to assess purity and reaction efficiency .

Basic: What analytical techniques are critical for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., acetylphenyl and chlorobenzyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities and bond angles .

Advanced: How do researchers evaluate its bioactivity against gram-positive bacteria?

Methodology includes:

  • Minimum Inhibitory Concentration (MIC) assays : Test against Staphylococcus aureus and Enterococcus faecalis using broth microdilution .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide) to identify substituent-driven activity .

Advanced: How to resolve contradictions in reported anticancer activity across studies?

Contradictions may arise from:

  • Cell line variability : Test across diverse panels (e.g., NCI-60) to identify tissue-specific sensitivity .
  • Assay conditions : Standardize protocols (e.g., MTT vs. ATP-based viability assays) to reduce variability .
  • Metabolic interference : Evaluate the compound’s stability in cell culture media via LC-MS to rule out false negatives .

Advanced: What computational approaches predict its mechanism of action?

  • Molecular docking : Simulate binding to targets like EGFR or DNA gyrase using software (e.g., AutoDock Vina) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., chloro vs. fluoro groups) with bioactivity .
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Basic: What is the role of the 4-chlorobenzylthio group in modulating activity?

  • Electron-withdrawing effect : Enhances thiazole ring stability and interaction with hydrophobic enzyme pockets .
  • Steric influence : The chloro substituent may hinder off-target binding, improving selectivity .
  • Comparative data : Analogues lacking this group show reduced antimicrobial potency, confirming its importance .

Advanced: How to design SAR studies for this compound?

  • Substituent variation : Synthesize derivatives with modified aryl (e.g., 4-fluorobenzyl) or acetamide groups .
  • Bioisosteric replacement : Replace thioether with sulfone or sulfonamide to assess tolerance .
  • Activity cliffs : Use IC₅₀ data to identify structural changes causing abrupt potency drops .

Basic: What solvents are compatible with this compound for in vitro assays?

  • DMSO : Preferred for stock solutions due to high solubility; use ≤0.1% to avoid cytotoxicity .
  • Ethanol/water mixtures : For solubility-challenged derivatives, with sonication to ensure homogeneity .

Advanced: How to address oxidative degradation during storage?

  • Lyophilization : Store in anhydrous form under argon at -20°C .
  • Antioxidants : Add 0.01% BHT to DMSO stocks to prevent thioether oxidation .
  • Stability monitoring : Use HPLC-UV at 254 nm to track degradation peaks over time .

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